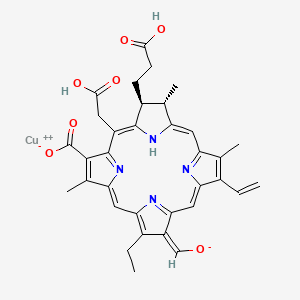![molecular formula C15H22ClN B15341039 1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15341039.png)
1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound that belongs to the class of cyclobutylalkylamines It is structurally characterized by a cyclobutyl ring attached to a 2-chlorophenyl group and a butylamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Cyclobutyl Ring: The cyclobutyl ring is formed through a Grignard reaction involving 4-chlorophenylacetonitrile and a suitable Grignard reagent.
Reduction: The intermediate product undergoes reduction to form the cyclobutylamine structure.
Alkylation: The final step involves the alkylation of the cyclobutylamine with a methylbutyl group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. It is known to inhibit the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. The compound’s effects on neurotransmitter levels make it a potential candidate for the treatment of depression and obesity.
相似化合物的比较
Similar Compounds
Sibutramine: N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride.
Desmethylsibutramine: N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride.
Uniqueness
1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike its analogs, this compound has a 2-chlorophenyl group, which may influence its binding affinity and selectivity for various molecular targets.
属性
分子式 |
C15H22ClN |
|---|---|
分子量 |
251.79 g/mol |
IUPAC 名称 |
1-[1-(2-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-5-9-15)12-6-3-4-7-13(12)16/h3-4,6-7,11,14H,5,8-10,17H2,1-2H3 |
InChI 键 |
WXOCLKCIOPRIGG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C1(CCC1)C2=CC=CC=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


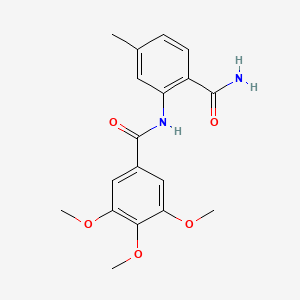

![Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B15340979.png)
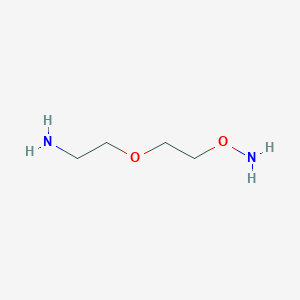
![[N'-[3-(4-aminobenzoyl)oxypropyl]carbamimidoyl]azanium chloride](/img/structure/B15340987.png)
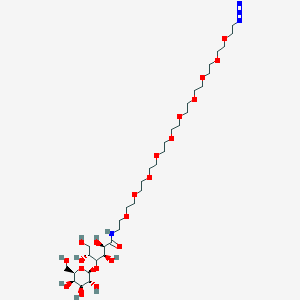
![Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-](/img/structure/B15341009.png)

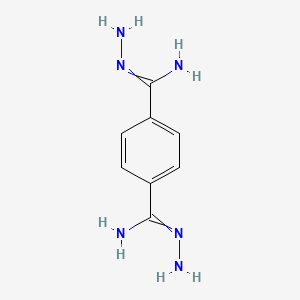
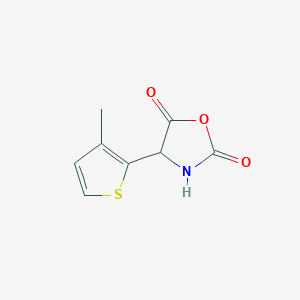
![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)
![6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid](/img/structure/B15341034.png)
